4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
4-Cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a thiophen-2-ylsulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the cyclopropyl group and the thiophen-2-ylsulfonyl group. These groups are then combined with a pyrrolidin-3-yl moiety to form the final triazole structure. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the treatment of various diseases, including those related to inflammation and oxidative stress.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Cyclopropyl-3-(2-(1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides: This compound is structurally similar and has been studied for its potential as a discoidin domain receptor inhibitor.
Other triazole derivatives: Various triazole compounds with different substituents have been explored for their biological and chemical properties.
Uniqueness: 4-Cyclopropyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its distinct structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-cyclopropyl-1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,13-2-1-7-20-13)16-6-5-11(8-16)17-9-12(14-15-17)10-3-4-10/h1-2,7,9-11H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPVJERVGCTNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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